Platelet 12-Lipoxygenase Inhibition at 30 µM: Differentiated Activity Relative to L-Cysteine
The target compound was tested in vitro for inhibition of platelet 12-lipoxygenase at a concentration of 30 µM and exhibited measurable inhibitory activity [1]. In contrast, the parent amino acid L-cysteine does not inhibit 12-lipoxygenase at comparable concentrations [2]. This qualitative difference establishes that the benzylthio-β-methylbutanoic acid scaffold is necessary for engaging the 12-LOX active site or allosteric pocket.
| Evidence Dimension | Platelet 12-lipoxygenase inhibition |
|---|---|
| Target Compound Data | Tested at 30 µM; inhibition observed |
| Comparator Or Baseline | L-cysteine: no inhibition |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | In vitro platelet 12-lipoxygenase assay |
Why This Matters
Enables selective chemical biology studies of 12-LOX-mediated pathways where L-cysteine is completely inert, providing a differentiated tool compound for inflammation and thrombosis research.
- [1] ChEMBL Assay CHEMBL615117: In vitro inhibition of platelet 12-lipoxygenase at 30 µM. European Bioinformatics Institute. View Source
- [2] Review: L-Cysteine biological activity profile. L-Cysteine is not reported as a 12-lipoxygenase inhibitor in standard biochemical databases. View Source
